4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride
Description
4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride is a spirocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to a chromane (benzopyran) ring at the 3 and 2' positions. The chromane moiety is substituted with two fluorine atoms at the 4' positions, and the compound exists as a hydrochloride salt.
Properties
Molecular Formula |
C11H12ClF2NO |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4,4-difluorospiro[3H-chromene-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C11H11F2NO.ClH/c12-11(13)5-10(6-14-7-10)15-9-4-2-1-3-8(9)11;/h1-4,14H,5-7H2;1H |
InChI Key |
HPTHWPOVNUDFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNC2)OC3=CC=CC=C3C1(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method includes the reaction of azetidine derivatives with chromane precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
6'-Chlorospiro[azetidine-3,2'-chromane] Hydrochloride
- Structure : Shares the spiro[azetidine-3,2'-chromane] core but substitutes chlorine at the 6' position instead of fluorine at 4' .
- Molecular Formula: C₁₁H₁₃Cl₂NO (vs. C₁₂H₁₃ClF₂NO for the target compound).
- Key Differences :
- Substituent Effects : Chlorine (electronegativity: 3.0) vs. fluorine (4.0) alters electronic distribution and steric bulk.
- Positional Impact : The 6'-Cl substitution may influence ring conformation differently than 4',4'-difluoro groups.
- Applications : Chlorinated analogs are often explored in medicinal chemistry for improved metabolic stability .
3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one Hydrochloride
- Structure : Similar spiro framework but includes a ketone (4'-one) on the chromane ring instead of difluoro substituents .
- Molecular Formula: C₁₁H₁₂ClNO₂ (vs. C₁₂H₁₃ClF₂NO).
- Reactivity: The difluoro groups in the target compound may reduce oxidative metabolism compared to the ketone.
- Research Findings : Ketone-containing spiro compounds are often intermediates in alkaloid synthesis .
5,7-Difluorochroman-4-amine Hydrochloride
(1S,3S)-8-Azaspiro[bicyclo[3.2.1]octane-3,2'-chroman]-4'-one Hydrochloride
3-(Fluoromethyl)azetidine Hydrochloride
- Structure : Azetidine with a fluoromethyl substituent, lacking the chromane spiro system .
- Molecular Formula : C₄H₈ClF₂N.
- Key Differences :
Research Findings and Implications
- Structural Confirmation : NMR spectroscopy (¹H, ¹³C) is critical for verifying spirocyclic frameworks, as seen in model compounds with chromane and spiro-dichromane units .
- Synthetic Methodologies: HCl in methanol is a common reagent for generating hydrochloride salts of spiro-azetidine derivatives .
- Substituent Effects : Fluorine atoms at the 4' positions enhance electronegativity and metabolic stability compared to chlorine or ketone groups, making the target compound a candidate for CNS drug development .
Biological Activity
4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride is a novel compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C11H13F2N·HCl
- Molecular Weight : 175.22 g/mol
The spirocyclic structure contributes to its unique biological activity, particularly in targeting specific enzymes and pathways.
Antitumor Activity
Azetidine-based compounds have been identified as potent inhibitors of the STAT3 transcription factor, which plays a critical role in tumorigenesis and cancer progression. In vivo studies have shown that these compounds can inhibit tumor growth in triple-negative breast cancer models . The mechanism involves irreversible binding to STAT3, leading to apoptosis in cancer cells.
The mechanism of action for 4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride is likely related to its ability to interact with specific biological targets:
- Allosteric Inhibition : Similar to BRD4592, it may act as an allosteric inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival.
- Signal Transduction Modulation : The compound may interfere with signaling pathways associated with cell proliferation and survival in tumor cells.
Study 1: Antimicrobial Efficacy
A study investigating azetidine derivatives found that compounds structurally related to 4',4'-Difluorospiro[azetidine-3,2'-chromane] showed promising antimicrobial activity against various strains of bacteria, including drug-resistant Mycobacterium species. The minimal inhibitory concentration (MIC) was determined to be around 3 μM for related compounds .
Study 2: Antitumor Effects
In a study assessing the antitumor effects of azetidine derivatives on human breast cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 1 μM. The study highlighted that the presence of specific functional groups in the azetidine structure enhances biological activity against cancer cells .
Data Tables
| Activity Type | Compound | Target | Effectiveness (EC50/MIC) |
|---|---|---|---|
| Antimicrobial | BRD4592 | Mycobacterium tuberculosis | MIC = 3 μM |
| Antitumor | Azetidine Derivative | STAT3 | EC50 = 1 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
